
4-iodo-N-phenethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the introduction of N-phenyl substituents to aromatic amine precursors, leading to enhanced fluorescence and changes in the photochemical behavior. For example, the synthesis and structural analysis of 4-aminostilbenes with N-phenyl substitutions have shown significant alterations in their ground-state geometry, absorption and fluorescence spectra, and excited-state behavior due to the introduction of N-phenyl substituents (Yang, Chiou, & Liau, 2002).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds reveal the importance of specific substitutions on the aromatic ring. For instance, the crystal structure analysis of compounds like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide has provided insights into their structure-property relationships and potential biological activities (He, Yang, Hou, Teng, & Wang, 2014).
Chemical Reactions and Properties
The chemical reactivity of iodinated compounds, including those similar to "4-iodo-N-phenethylbenzamide," showcases a range of interesting reactions. For example, iodomethylates of N,N-dimethylthiobenzamide react with various nucleophiles, demonstrating the versatile chemical reactivity of iodinated amides (Mukaiyama, Yamaguchi, & Nohira, 1965).
Physical Properties Analysis
The physical properties of iodinated benzamides, such as solubility, crystal structure, and thermal stability, are crucial for understanding their potential applications. For example, the synthesis and characterization of 4-iodo-3-nitrobenzamide and its reduction to 4-iodo-3-nitrosobenzamide highlight the importance of molecular modifications in altering physical properties and enhancing biological activity (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).
Chemical Properties Analysis
The chemical properties of "this compound" and related compounds, such as their ability to undergo oxidative coupling or participate in catalytic processes, are fundamental to their utility in synthetic chemistry. For instance, iodine-catalyzed oxidative synthesis demonstrates the potential for creating diverse organic structures through simple and efficient methodologies (Mohammed, Vishwakarma, & Bharate, 2015).
Applications De Recherche Scientifique
Catalytic Applications
4-Iodo-N-phenethylbenzamide and its derivatives have been studied for their potential in catalysis. A closely related compound, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, has shown high reactivity and easy separability as a catalyst in the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones, surpassing the reactivity of its analogous compounds (Yakura, Fujiwara, Nishi, Nishimura, & Nambu, 2018).
Chemotherapeutic Activity
Some derivatives of this compound have been explored for their potential chemotherapeutic activities. Specifically, 4-iodo-3-nitrobenzamide, a related compound, was found to be effective in killing tumor cells in culture, suggesting potential applications in cancer therapy (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).
Crystal Engineering
In the field of crystal engineering, derivatives of this compound, such as 4-iodobenzamide, have been utilized. These compounds are involved in the formation of molecular tapes mediated via hydrogen bonds and halogen bonds, contributing to the development of new materials with specific structural and functional properties (Saha, Nangia, & Jaskólski, 2005).
Nuclear Medicine Applications
In the context of nuclear medicine, iodine-131 labeled derivatives of phenylalkylamines, which are structurally related to this compound, have been synthesized for potential use in brain mapping with SPECT technology. This application underlines the importance of these compounds in diagnostic imaging (Sintas & Vitale, 1998).
Sigma Receptor Imaging
Another medical application is in sigma receptor imaging. A study using N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (a compound structurally similar to this compound) demonstrated potential in visualizing primary breast tumors in humans, leveraging the binding of benzamides to sigma receptors overexpressed in breast cancer cells (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Orientations Futures
While specific future directions for 4-iodo-N-phenethylbenzamide are not mentioned, there are ongoing advancements in the synthesis and reactivity of related compounds. For instance, recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes such as alcohol dehydrogenase 1c, alcohol dehydrogenase 1b, alcohol dehydrogenase 1a, and mycocyclosin synthase . These enzymes play crucial roles in metabolic processes.
Result of Action
A study on a similar compound, 25i-nbome, suggests that multiple injections induce tolerance to hallucinogenic activity and produce alterations in neurotransmission . The effects on short-term memory, locomotor function, and anxiety seem to be the result of complex interactions between neurotransmitter pathways .
Propriétés
IUPAC Name |
4-iodo-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXAEPHSVQCELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)
![3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2491748.png)
![N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2491749.png)
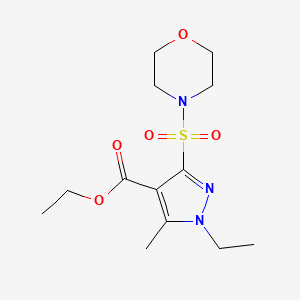
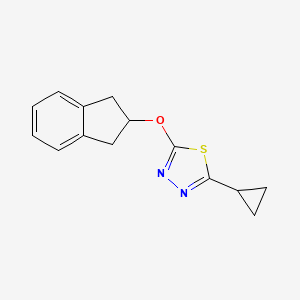
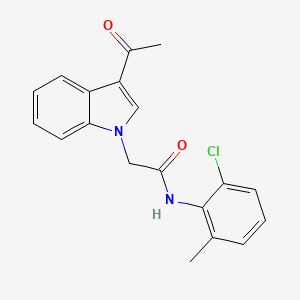
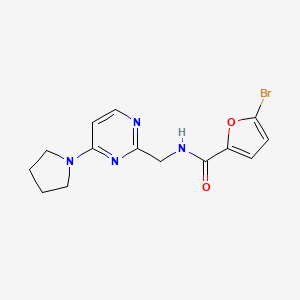
![N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2491758.png)
![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2491759.png)
![4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2491760.png)


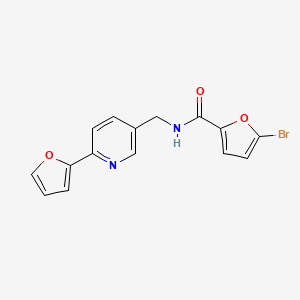
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide](/img/structure/B2491767.png)